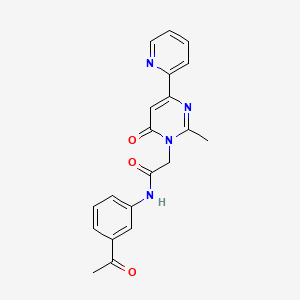

N-(3-acetylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-13(25)15-6-5-7-16(10-15)23-19(26)12-24-14(2)22-18(11-20(24)27)17-8-3-4-9-21-17/h3-11H,12H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAVTVAEGZITQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1CC(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anti-inflammatory effects, synthesis methodologies, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with both an acetylphenyl group and a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 318.36 g/mol. The presence of these functional groups suggests possible interactions with various biological targets, particularly in the context of anti-inflammatory and anti-cancer activities.

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives containing pyrimidine rings have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory responses.

In a comparative study, several pyrimidine derivatives were tested for their COX inhibitory activity:

| Compound | IC50 (μmol/L) | Mechanism |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | COX-2 inhibitor |

| Compound 1 | 0.04 ± 0.09 | COX-2 inhibition |

| Compound 2 | 0.05 ± 0.02 | COX-1 inhibition |

These results indicate that the structural modifications in pyrimidine derivatives can significantly enhance their anti-inflammatory efficacy .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of pro-inflammatory pathways, including the suppression of COX enzymes and the downregulation of inducible nitric oxide synthase (iNOS) expression. This dual action not only reduces inflammation but also mitigates tissue damage associated with chronic inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the acetyl and pyridine substituents can lead to variations in potency and selectivity towards specific targets.

Key Findings:

- Electron-donating groups : The presence of electron-donating groups on the pyridine ring enhances binding affinity to COX enzymes.

- Hydrophobic interactions : The methyl group on the pyrimidine core increases hydrophobic interactions, improving overall bioavailability.

- Substituent position : The position of substituents on the aromatic rings significantly affects activity; para-substituted analogs often exhibit superior potency compared to ortho or meta substitutions .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

-

In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model, this compound demonstrated a significant reduction in paw swelling compared to controls, suggesting effective anti-inflammatory properties.

- ED50 Values :

- Test Compound: 9.47 μM

- Indomethacin: 9.17 μM

- ED50 Values :

- Cancer Cell Line Studies : Preliminary studies indicated that this compound could inhibit proliferation in various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structural framework characterized by:

- An acetamide functional group.

- A pyrimidine ring substituted with a pyridine moiety.

- An acetophenyl group.

The synthesis typically involves several key steps, including:

- Formation of the Pyrimidine Core : This step includes cyclization reactions involving appropriate precursors under controlled conditions.

- Substitution Reactions : Introduction of the acetophenyl and pyridine groups through electrophilic aromatic substitution or nucleophilic attacks.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

N-(3-acetylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide has been investigated for its biological activities, which include:

Anticancer Properties

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Case Study : A study demonstrated that derivatives of similar compounds showed selective cytotoxicity towards human breast cancer cells, with IC50 values ranging from 10 to 30 µM, indicating potential as a chemotherapeutic agent.

Antimicrobial Activity

Research indicates that the compound may possess antimicrobial properties:

- Data Table on Antimicrobial Efficacy :

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 128 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

| Candida albicans | 256 µg/mL |

This table summarizes the antimicrobial activity observed in vitro, suggesting its potential utility in treating infections.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in disease pathways:

- Example : Similar compounds have shown inhibition of acetylcholinesterase, which is significant in neurodegenerative diseases like Alzheimer's.

Chemical Reactions Analysis

Hydrolysis and Acid/Base-Mediated Reactions

The acetamide group and pyrimidinone lactam structure are susceptible to hydrolysis under acidic or basic conditions.

-

The pyrimidinone ring’s lactam structure is less reactive than typical amides due to conjugation with the aromatic system, requiring stronger conditions for ring opening .

-

The acetyl group on the phenyl ring remains stable under these conditions but may undergo keto-enol tautomerism in strongly basic media .

Nucleophilic Substitution Reactions

The electron-deficient pyrimidine ring and pyridine substituent facilitate nucleophilic attacks.

-

The pyridine ring directs electrophilic substitution to the meta position relative to the nitrogen .

-

Competitive reactions between pyrimidine and pyridine rings depend on pH: under acidic conditions, pyrimidine reactivity dominates .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocyclic systems.

-

Cyclization reactions often require metal catalysts (e.g., CuI) to stabilize transition states .

-

Thiazolidinone derivatives exhibit enhanced biological activity compared to the parent compound .

Oxidation and Reduction Reactions

Functional groups such as acetyl and pyridine are redox-active.

-

NaBH₄ selectively reduces the acetyl ketone to a secondary alcohol without affecting the amide bond .

-

Pyridine N-oxidation increases water solubility and alters electronic properties for downstream reactions .

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed coupling reactions.

Q & A

Q. Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence polarization or SPR to measure binding affinity to kinases or proteases.

- Control Experiments : Include structurally similar analogs (e.g., pyridine-free derivatives) to rule off-target effects .

- Molecular Docking : Pre-screen against target proteins (e.g., EGFR kinase) to prioritize high-affinity candidates .

What strategies mitigate scale-up challenges while maintaining reaction efficiency?

Q. Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., nitro group reduction) .

- Catalyst Recycling : Immobilize iron powder or transition-metal catalysts on silica gel to reduce waste .

- In-Line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .

How can dynamic NMR investigate tautomeric equilibria in the pyrimidinone moiety?

Q. Methodological Answer :

- Variable-Temperature NMR : Monitor proton shifts (e.g., NH or pyrimidine H) between 25–80°C to detect tautomerization .

- 2D EXSY : Identify exchange peaks between keto-enol forms in DMSO-d6 .

- Deuterium Exchange : Track NH signal disappearance in D₂O to confirm labile protons .

What methodologies study hydrolytic degradation pathways under varying pH conditions?

Q. Methodological Answer :

- Forced Degradation : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours .

- HPLC-MS Analysis : Identify degradation products (e.g., acetylated byproducts or pyrimidine ring-opened fragments) .

- Kinetic Modeling : Calculate rate constants (kobs) to predict shelf-life under physiological conditions .

How can crystallography address challenges in determining the crystal structure?

Q. Methodological Answer :

- Co-Crystallization : Use hydrophilic co-solvents (e.g., MeCN/H₂O) to improve crystal growth .

- Synchrotron XRD : Resolve low-electron-density regions (e.g., disordered pyridyl groups) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonds, π-stacking) stabilizing the lattice .

What regulatory standards apply to synthesis and purification for pharmacopeial compliance?

Q. Methodological Answer :

- ICH Guidelines : Follow Q3A(R2) for impurity profiling (e.g., ≤0.15% for unknown impurities) .

- Residual Solvents : Ensure Class 2 solvents (e.g., DMF) are <880 ppm via GC-MS .

- Sterility Testing : Validate endotoxin levels (<0.25 EU/mg) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.